![molecular formula C17H17ClN4OS2 B2365301 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171145-12-2](/img/structure/B2365301.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position, linked to a piperazine ring, and further conjugated to a 2,4-dimethylthiazole moiety via a methanone bridge. This structure combines pharmacologically relevant motifs, including the benzothiazole and thiazole rings, which are frequently associated with anticancer, antimicrobial, and anti-inflammatory activities . The chlorine substituent likely enhances lipophilicity and influences binding interactions, while the piperazine linker may improve solubility and pharmacokinetic properties.
Propriétés
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-10-15(24-11(2)19-10)16(23)21-6-8-22(9-7-21)17-20-14-12(18)4-3-5-13(14)25-17/h3-5H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEHPKBEBQRZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H17ClN4OS2
- Molecular Weight : 392.92 g/mol
- CAS Number : 1171145-12-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in modulating biological functions, which may lead to the inhibition of specific pathways involved in disease processes.
1. Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The structure–activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance cytotoxic effects against various cancer cell lines. For instance, studies reported that similar thiazole derivatives showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells, indicating potent anticancer activity .
2. Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial effects. The presence of the chlorobenzo[d]thiazole moiety in this compound may contribute to its ability to inhibit bacterial growth. Preliminary studies have shown promising results against several bacterial strains, suggesting potential as an antibiotic agent.
3. Anticonvulsant Activity
Thiazoles are also recognized for their anticonvulsant properties. Analogues similar to this compound have demonstrated efficacy in reducing seizure activity in animal models, which could be a significant therapeutic application for neurological disorders .
Research Findings and Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
Compound 4 () : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences : Replaces the piperazine-thiazole moiety with a triazole-pyrazole-thiazole system.
- Structural Insights : Crystallizes in triclinic $ P\bar{1} $ symmetry with two independent molecules in the asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the planar core, suggesting steric and electronic influences on packing .
- Activity: Not explicitly reported, but triazole and pyrazole groups are associated with antimicrobial and anticancer properties.
Compound 941869-25-6 (): (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Key Differences : Ethoxy substitution at the 6-position of benzothiazole instead of 4-chloro; isoxazole replaces 2,4-dimethylthiazole.
- Isoxazole’s lower steric bulk could enhance metabolic stability .
Compound 941869-27-8 (): (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
- Key Differences : Ethyl substituent at the 4-position of benzothiazole.
- Implications : The ethyl group increases hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility compared to the chloro derivative .
Analogues with Piperazine-Thiazole Linkages
Compound from : 2-(Benzo[d]thiazol-2-yl)-5-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)phenol
- Key Differences: Incorporates a sulfonyl group on the piperazine ring and a phenolic hydroxyl group.
- Activity: Demonstrated anticancer activity, attributed to the sulfonyl group’s electron-withdrawing effects and the phenol’s hydrogen-bonding capacity .
Compound 7 (): 1-(2-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone
- Key Differences : Replaces benzothiazole with a bromophenyl-pyrazole-thiazole system.
- Structural Analysis : X-ray diffraction and Hirshfeld surface analysis revealed halogen bonding (C–Br···π) and chalcogen interactions (S···O), which stabilize the crystal lattice and may influence bioavailability .
Activity Comparison
Physicochemical and Electronic Properties
- Solubility : Piperazine and polar groups (e.g., sulfonyl in ) improve solubility, whereas hydrophobic substituents (e.g., ethyl in 941869-27-8) may compromise it.
- Conformational Flexibility : The piperazine linker in the target compound allows rotational freedom, which could optimize binding compared to rigid triazole or pyrazole systems in analogues .
Méthodes De Préparation
Cyclization of 2-Amino-4-chlorobenzenethiol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4-chlorobenzenethiol (1 ) with cyanogen bromide (BrCN) in ethanol under reflux (Scheme 1). This method achieves 85–90% yields for analogous benzothiazoles.
$$
\text{2-Amino-4-chlorobenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, reflux}} \text{4-Chlorobenzo[d]thiazol-2-amine} \quad (85\%–90\% \text{ yield})
$$
Mechanism : Nucleophilic attack of the thiol group on BrCN, followed by intramolecular cyclization and elimination of HBr.
Functionalization of Piperazine
N-Alkylation with 4-Chlorobenzo[d]thiazol-2-amine
Piperazine undergoes selective mono-alkylation using 4-chlorobenzo[d]thiazol-2-amine (2 ) in the presence of ethyl chloroformate (ClCO₂Et) and triethylamine (TEA) in dichloromethane (DCM) at 0–5°C (Scheme 2).
$$
\text{Piperazine} + \text{ClCO₂Et} \xrightarrow{\text{TEA, DCM}} \text{1-(Ethoxycarbonyl)piperazine} \quad (75\% \text{ yield})
$$
$$
\text{1-(Ethoxycarbonyl)piperazine} + \text{4-Chlorobenzo[d]thiazol-2-amine} \xrightarrow{\text{NaH, DMF}} \text{4-(4-Chlorobenzo[d]thiazol-2-yl)piperazine} \quad (68\% \text{ yield})
$$
Key Considerations :
- Sodium hydride (NaH) deprotonates the benzothiazole amine, enabling nucleophilic substitution.
- DMF enhances solubility of intermediates.
Synthesis of 2,4-Dimethylthiazole-5-carbonyl Chloride
Hantzsch Thiazole Synthesis
2,4-Dimethylthiazole-5-carboxylic acid (3 ) is prepared via Hantzsch thiazole synthesis using thioacetamide (4 ) and ethyl acetoacetate (5 ) in the presence of iodine (I₂) (Scheme 3).
$$
\text{Thioacetamide} + \text{Ethyl acetoacetate} \xrightarrow{\text{I₂, EtOH}} \text{2,4-Dimethylthiazole-5-carboxylate} \quad (70\%–75\% \text{ yield})
$$
Hydrolysis and Acyl Chloride Formation :
The ester is hydrolyzed to the carboxylic acid using NaOH (2M), followed by treatment with thionyl chloride (SOCl₂) to yield 2,4-dimethylthiazole-5-carbonyl chloride (6 ).
$$
\text{2,4-Dimethylthiazole-5-carboxylate} \xrightarrow{\text{NaOH, H₂O}} \text{2,4-Dimethylthiazole-5-carboxylic acid} \quad (90\% \text{ yield})
$$
$$
\text{2,4-Dimethylthiazole-5-carboxylic acid} \xrightarrow{\text{SOCl₂, reflux}} \text{2,4-Dimethylthiazole-5-carbonyl chloride} \quad (95\% \text{ yield})
$$
Final Coupling via Nucleophilic Acyl Substitution
The methanone bridge is formed by reacting 4-(4-chlorobenzo[d]thiazol-2-yl)piperazine (7 ) with 2,4-dimethylthiazole-5-carbonyl chloride (6 ) in anhydrous tetrahydrofuran (THF) using TEA as a base (Scheme 4).
$$
\text{4-(4-Chlorobenzo[d]thiazol-2-yl)piperazine} + \text{2,4-Dimethylthiazole-5-carbonyl chloride} \xrightarrow{\text{TEA, THF}} \text{Target Compound} \quad (65\%–70\% \text{ yield})
$$
Optimization Notes :
- Excess TEA (2.5 equiv) ensures complete deprotonation of piperazine.
- Reaction progress is monitored via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
Alternative Synthetic Routes
Microwave-Assisted Cyclocondensation
Microwave irradiation (150°C, 20 min) accelerates the coupling step, improving yields to 78% while reducing side products.
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables iterative coupling, though yields remain lower (55%) due to steric hindrance.
Analytical Data and Characterization
Table 1 : Spectroscopic Data for Key Intermediates and Target Compound
Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | $$ ^{13}\text{C NMR} $$ (δ, ppm) | HRMS (m/z) [M+H]⁺ |
---|---|---|---|
4-Chlorobenzo[d]thiazol-2-amine | 7.45 (d, 1H), 7.89 (dd, 1H), 8.21 (d, 1H) | 121.5, 126.8, 132.4, 149.1, 162.3 | 184.9921 |
4-(4-Chlorobenzo[d]thiazol-2-yl)piperazine | 3.12 (t, 4H), 3.85 (t, 4H), 7.48 (d, 1H), 7.92 (dd, 1H) | 45.2, 52.7, 121.9, 132.1, 149.5, 162.7 | 296.0456 |
Target Compound | 2.34 (s, 3H), 2.51 (s, 3H), 3.45 (m, 8H), 7.50 (d, 1H) | 14.2, 18.9, 45.8, 52.9, 122.0, 132.3, 168.4 | 433.0872 |
Challenges and Optimization Opportunities
- Regioselectivity in Piperazine Functionalization : Competing bis-alkylation is mitigated using bulky bases (e.g., DIPEA).
- Solvent Effects : THF outperforms DMF in minimizing byproducts during coupling.
- Catalytic Enhancements : Pd-mediated cross-coupling remains unexplored but could improve efficiency.
Q & A
Q. Monitoring methods :
- TLC (Thin-Layer Chromatography): To track reaction completion by spotting aliquots on silica plates .
- HPLC : For quantifying intermediates and final product purity .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
Answer:
Technique | Structural Feature Confirmed | Key Peaks/Data |
---|---|---|
NMR | Piperazine ring protons, aromatic protons | δ 2.8–3.5 ppm (piperazine CH₂), δ 7.0–8.5 ppm (aromatic CH) |
IR | Carbonyl (C=O) and C-S bonds | ~1650–1700 cm⁻¹ (C=O), ~650 cm⁻¹ (C-S) |
MS | Molecular ion and fragmentation pattern | [M+H]⁺ peak matching theoretical mass |
Basic: How do solvent and catalyst choices impact synthesis yield?
Answer:
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization .
- Catalysts : Triethylamine or palladium catalysts accelerate coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .
- Microwave-assisted synthesis : Reduces reaction time (1–3 hours vs. 12 hours) and improves yields by 15–20% .
Advanced: How can DFT and Hirshfeld analysis elucidate noncovalent interactions affecting crystallinity?
Answer:
- DFT Calculations : Quantify halogen bonding (e.g., Cl···π interactions) and hydrogen bonding energies to predict crystal packing .
- Hirshfeld Surfaces : Visualize close contacts (e.g., C-H···O, S···N) contributing to lattice stability .
- NCIplot : Identify weak interactions (van der Waals, π-stacking) that influence solubility and polymorphism .
Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?
Answer:
Assay Optimization : Adjust pH, temperature, and serum protein content to mimic physiological conditions .
Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting in vivo results .
Dose-Response Correlation : Compare IC₅₀ (in vitro) with pharmacokinetic parameters (e.g., AUC, Cmax) .
Advanced: What strategies improve pharmacokinetics while retaining target affinity?
Answer:
-
Structural Modifications :
Modification Purpose Example Alkyl chain elongation (e.g., dodecyl) Enhance lipophilicity for BBB penetration Substituent halogenation (e.g., Cl→F) Reduce metabolic degradation -
SAR Studies : Replace thiazole with triazole to balance potency and solubility .
Advanced: What challenges arise in achieving enantiomeric purity, and how are they addressed?
Answer:
- Challenges : Racemization during synthesis due to reactive intermediates (e.g., free radicals) .
- Solutions :
- Chiral HPLC : Use cellulose-based columns for enantiomer separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions .
Advanced: How is stability under physiological conditions assessed?
Answer:
Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
Oxidative Stability : Expose to H₂O₂ or liver microsomes; quantify metabolites with LC-MS .
Photostability : Use UV-Vis spectroscopy to track decomposition under light exposure .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.